![molecular formula C9H6ClN3 B1487810 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 885275-72-9](/img/structure/B1487810.png)

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Overview

Description

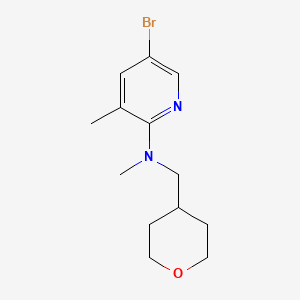

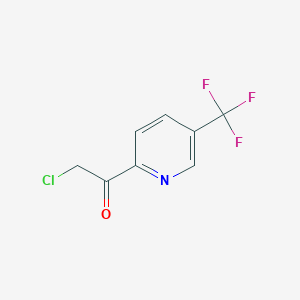

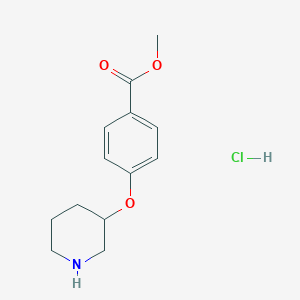

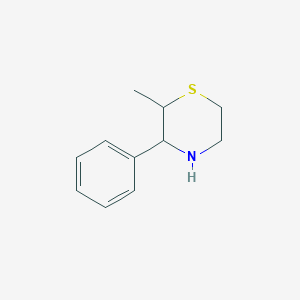

“2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the CAS Number: 885275-72-9 . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, imidazo[1,2-a]pyridines are known to undergo various reactions. For instance, they can be functionalized via radical reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Fluorescent Probes for Metal Ions

One study outlines the synthesis of novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles. Among these derivatives, specific compounds demonstrated efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Synthesis of Heterocycles for Pharmaceutical Use

Research highlights the reaction of metalated arylmethylisonitriles with 2-chloropyridines to form imidazo[1,5-a]pyridines. This method also applies to imidoyl chlorides and a chloroquinoline, yielding imidazoles and an imidazo[1,5-a]quinolone, underlining the importance of these heterocycles in pharmaceutical synthesis (Li et al., 2016).

Preparation of Electron-Deficient Heterocycles

Another study presents a new annulation method for preparing imidazo[1,2-a]pyridine ring systems under mild conditions. This method is broadly applicable to electron-poor 2-aminopyridines and complements classic preparation techniques, expanding the scope of accessible heterocyclic compounds (Mcdonald & Peese, 2015).

Development of Therapeutic Agents

Imidazo[1,2-a]pyridine is recognized for its wide range of applications in medicinal chemistry. It exhibits anticancer, antimycobacterial, antileishmanial, and other pharmacological activities. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents, demonstrating the versatility and potential of imidazo[1,2-a]pyridine derivatives in drug discovery (Deep et al., 2016).

Safety and Hazards

The compound has been classified with the following hazard statements: H301, H311, H331, and H341 . These indicate that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds widely utilized in medicinal chemistry . The compound’s impact on biochemical pathways and their downstream effects require further investigation.

Action Environment

The compound should be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name |

2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZJWABGHPMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)